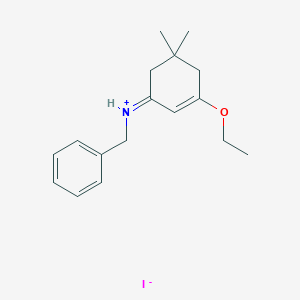![molecular formula C12H13Cl2NO3 B7778365 2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7778365.png)
2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid is a synthetic organic compound with the molecular formula C12H13Cl2NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group, a formamido group, and a methylbutanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with valine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,4-Dichlorophenyl)formamido]acetic acid
- 2-[(2,4-Dichlorophenyl)formamido]propanoic acid
- 2-[(2,4-Dichlorophenyl)formamido]butanoic acid
Uniqueness
2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid moiety
Propiedades
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-6(2)10(12(17)18)15-11(16)8-4-3-7(13)5-9(8)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQSHMLUDVDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B7778286.png)
![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)methyl]naphthalene](/img/structure/B7778292.png)


![(Z)-[5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-ylidene]-methylazanium;iodide](/img/structure/B7778308.png)



![1-Deoxy-1-[methyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B7778344.png)


![2-[(2,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B7778372.png)
![ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7778375.png)

